molecular formula C19H23NO3 B7632187 2-[4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholin-3-yl]-1-phenylethanone

2-[4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholin-3-yl]-1-phenylethanone

Cat. No. B7632187
M. Wt: 313.4 g/mol
InChI Key: RAPVOFSNQVHPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholin-3-yl]-1-phenylethanone is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a promising candidate for use in a range of applications, including medicinal chemistry, drug discovery, and more.

Mechanism of Action

The mechanism of action of 2-[4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholin-3-yl]-1-phenylethanone is not yet fully understood, but it is believed to involve the modulation of various biological pathways and processes. This compound has been shown to interact with a range of biological targets, including enzymes, receptors, and ion channels, which may contribute to its biological activity.
Biochemical and Physiological Effects:
2-[4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholin-3-yl]-1-phenylethanone has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant activity. This compound has also been shown to exhibit potent antioxidant activity, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholin-3-yl]-1-phenylethanone in lab experiments is its unique structure and properties, which make it a promising candidate for use in a range of applications. However, one of the main limitations of this compound is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research involving 2-[4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholin-3-yl]-1-phenylethanone. One potential direction is the continued exploration of its potential applications in medicinal chemistry, including the development of new drugs and therapies based on this compound. Another potential direction is the further elucidation of its mechanism of action, which may help to identify new targets for drug discovery and development. Additionally, future research may focus on improving the solubility and stability of this compound, which may expand its potential applications in various experimental settings.

Synthesis Methods

The synthesis of 2-[4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholin-3-yl]-1-phenylethanone involves several steps, including the preparation of starting materials and the application of various chemical reactions. One of the most common methods for synthesizing this compound involves the use of a morpholine-based reagent, which is reacted with a bicyclo[3.1.0]hexane-6-carbonyl compound in the presence of a suitable catalyst.

Scientific Research Applications

2-[4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholin-3-yl]-1-phenylethanone has been the subject of extensive scientific research due to its potential applications in a range of fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent biological activity against a range of diseases and disorders.

properties

IUPAC Name

2-[4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholin-3-yl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c21-17(13-5-2-1-3-6-13)11-14-12-23-10-9-20(14)19(22)18-15-7-4-8-16(15)18/h1-3,5-6,14-16,18H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPVOFSNQVHPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2C(=O)N3CCOCC3CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholin-3-yl]-1-phenylethanone

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